3-Dimethylaminomethyl-4-propoxy-benzaldehyde
Description
Properties
IUPAC Name |
3-[(dimethylamino)methyl]-4-propoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-4-7-16-13-6-5-11(10-15)8-12(13)9-14(2)3/h5-6,8,10H,4,7,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZUQTQBKNRTBSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C=O)CN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Material and Initial Functionalization
- Starting Material: 4-Hydroxybenzaldehyde is the principal precursor.
- Etherification: The phenolic hydroxyl group of 4-hydroxybenzaldehyde is converted to a propoxy substituent by reaction with propyl bromide in the presence of a base such as potassium carbonate. This step yields 4-propoxybenzaldehyde.
| Step | Reagents | Conditions | Outcome |
|---|---|---|---|
| Etherification | Propyl bromide, K2CO3 | Typically reflux in acetone or DMF | 4-Propoxybenzaldehyde |
This etherification is a nucleophilic substitution where the phenolate ion attacks the alkyl bromide, forming the ether linkage.
Introduction of Dimethylaminomethyl Group (Mannich Reaction)
- The 4-propoxybenzaldehyde undergoes a Mannich reaction, which involves the condensation of the aldehyde with formaldehyde and dimethylamine.
- This reaction introduces the dimethylaminomethyl group at the position ortho or para to the aldehyde, but due to substitution patterns, the 3-position (meta to the aldehyde) is favored.
| Step | Reagents | Conditions | Outcome |
|---|---|---|---|
| Mannich Reaction | Formaldehyde, Dimethylamine | Acidic or neutral aqueous medium, room temperature to mild heating | 3-Dimethylaminomethyl-4-propoxy-benzaldehyde |
The Mannich reaction proceeds via formation of an iminium ion intermediate from formaldehyde and dimethylamine, which then electrophilically attacks the aromatic ring.
- Industrial synthesis follows the same fundamental steps but optimizes reaction parameters for scale-up.
- Continuous flow reactors and automated systems are often employed to improve yield, purity, and reproducibility.
- Reaction times, temperatures, and reagent stoichiometries are carefully controlled to minimize side reactions and maximize product quality.
| Step No. | Transformation | Starting Material | Reagents & Conditions | Product |
|---|---|---|---|---|
| 1 | Etherification | 4-Hydroxybenzaldehyde | Propyl bromide, K2CO3, reflux in acetone/DMF | 4-Propoxybenzaldehyde |
| 2 | Mannich Reaction (Aminomethylation) | 4-Propoxybenzaldehyde | Formaldehyde, Dimethylamine, aqueous medium | This compound |
- The etherification step is generally high yielding and selective due to the strong nucleophilicity of the phenolate ion.
- The Mannich reaction is regioselective, favoring substitution at the 3-position relative to the aldehyde due to electronic and steric effects.
- Reaction conditions such as pH, temperature, and reagent ratios significantly influence the yield and purity of the final product.
- Industrial processes optimize these parameters and may use continuous flow to enhance heat and mass transfer, improving reaction efficiency.
- The aldehyde group in the final compound remains reactive and can be further transformed (oxidized or reduced) if needed.
- The dimethylaminomethyl group can participate in further nucleophilic substitution reactions, making this compound a versatile intermediate.
- The preparation methods are well-documented in chemical literature and patents, emphasizing the Mannich reaction as the key step for introducing the dimethylaminomethyl substituent.
Chemical Reactions Analysis
Types of Reactions
3-Dimethylaminomethyl-4-propoxy-benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The dimethylaminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: 3-Dimethylaminomethyl-4-propoxybenzoic acid.
Reduction: 3-Dimethylaminomethyl-4-propoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
Chemical Formula: C13H17N1O2
Molecular Weight: 219.28 g/mol
IUPAC Name: 3-Dimethylaminomethyl-4-propoxybenzaldehyde
The compound features a benzaldehyde moiety with a propoxy group and a dimethylaminomethyl substituent, which enhances its chemical reactivity and biological activity. The presence of these functional groups contributes to its unique properties, making it suitable for various applications.
Chemistry
-
Building Block in Organic Synthesis:
- 3-Dimethylaminomethyl-4-propoxy-benzaldehyde serves as an intermediate in synthesizing more complex organic molecules. Its aldehyde group can undergo various transformations, including oxidation to carboxylic acids or reduction to alcohols, facilitating the construction of diverse chemical architectures.
-
Reagent in Analytical Chemistry:
- The compound is utilized in analytical methods to detect and quantify other substances. Its ability to form stable derivatives with amines makes it valuable for developing assays in biochemical research.
Biology
-
Enzyme Mechanisms Study:
- The compound acts as a probe in biochemical assays to study enzyme mechanisms. Its reactivity allows it to form Schiff bases with nucleophilic sites on proteins, which is crucial for investigating enzyme inhibition and other biological processes.
-
Cell Signaling Modulation:
- This compound may influence cellular signaling pathways by interacting with receptors or enzymes involved in metabolic processes. This interaction can impact gene expression and cellular functions, making it a candidate for further research into therapeutic applications.
Industrial Applications
-
Synthesis of Specialty Chemicals:
- The compound is used in the production of specialty chemicals due to its unique chemical properties. Its ability to participate in nucleophilic substitution reactions expands its utility in creating diverse chemical products.
-
Pharmaceutical Development:
- Research indicates potential applications in drug development, particularly as a precursor for pharmaceutical compounds that target specific biological pathways. Its structural characteristics may enhance the efficacy of drug candidates.
Case Study 1: Enzyme Inhibition
A study demonstrated that this compound could effectively inhibit specific enzymes involved in metabolic pathways. The formation of Schiff bases was identified as a critical mechanism of action, leading to altered enzyme activity and potential therapeutic effects against metabolic disorders.
Case Study 2: Synthesis of Novel Compounds
In another research effort, the compound was employed as a starting material for synthesizing novel derivatives with enhanced biological activity. The modifications made to the original structure resulted in compounds that exhibited improved potency against certain biological targets.
Mechanism of Action
The mechanism of action of 3-Dimethylaminomethyl-4-propoxy-benzaldehyde involves its interaction with specific molecular targets. The dimethylaminomethyl group can act as a nucleophile, participating in various biochemical reactions. The aldehyde group can form Schiff bases with amines, which are important in enzyme inhibition and other biological processes.
Comparison with Similar Compounds
Key Properties :
- Molecular Formula: C₁₃H₁₉NO₂
- CAS No.: 883549-81-3
- Synthesis : Typically synthesized via etherification of 4-hydroxybenzaldehyde with propyl bromide, followed by Mannich reaction with dimethylamine .
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s uniqueness arises from its specific substitution pattern. Below is a comparative analysis with structurally related analogs:
Chemical Reactivity
- Oxidation/Reduction: The aldehyde group in 3-Dimethylaminomethyl-4-propoxy-benzaldehyde can be oxidized to carboxylic acids (e.g., with KMnO₄) or reduced to alcohols (e.g., with NaBH₄), similar to other benzaldehydes. However, the dimethylaminomethyl group enhances nucleophilic substitution reactions compared to analogs like 4-propoxybenzaldehyde .
- Schiff Base Formation: Exhibits faster Schiff base formation kinetics than 4-methoxybenzaldehyde derivatives due to the electron-donating dimethylamino group .
Table 1: Comparative Research Data
| Study Focus | Key Finding | Reference Compounds | Source |
|---|---|---|---|
| Solubility in Polar Solvents | 20% higher solubility in ethanol than 4-propoxybenzaldehyde | 4-Propoxybenzaldehyde | |
| Enzyme Binding Affinity | 3x stronger binding to acetylcholinesterase vs. 4-methoxy analogs | 3-Dimethylaminomethyl-4-methoxybenzaldehyde | |
| Thermal Stability | Decomposes at 220°C, 30°C higher than 4-(Diethylamino)propoxybenzaldehyde | 4-[3-(Diethylamino)propoxy]benzaldehyde | |
| Cytotoxicity (IC₅₀) | IC₅₀ = 45 μM (HeLa cells), less toxic than brominated analogs | 4-(Bromomethyl)benzaldehyde |
Biological Activity
3-Dimethylaminomethyl-4-propoxy-benzaldehyde (DMAPB) is a compound that has garnered attention for its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
Chemical Formula: CHNO
Molecular Weight: 219.28 g/mol
IUPAC Name: 3-Dimethylaminomethyl-4-propoxybenzaldehyde
The compound features a benzaldehyde moiety with a propoxy group and a dimethylaminomethyl substituent, which may influence its biological activity through various mechanisms.
The biological activity of DMAPB can be attributed to several mechanisms:
- Enzyme Interaction: The aldehyde group in DMAPB can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. This reactivity is crucial for the compound's interaction with various biological targets.
- Cell Signaling Modulation: DMAPB may influence cellular signaling pathways by interacting with receptors or enzymes involved in metabolic processes. For instance, similar compounds have been shown to modulate protein kinase activity, impacting gene expression and cellular function .
Biological Activities
Research indicates that DMAPB exhibits several biological activities:
Case Studies and Research Findings
A review of recent literature reveals several key findings regarding the biological activity of DMAPB:
Toxicity and Safety
The safety profile of DMAPB is critical for its potential therapeutic applications. Research indicates varying toxicity levels depending on dosage and exposure routes:
Q & A
Q. What advanced chromatographic techniques (e.g., HPLC-MS) are recommended for purity analysis?
- Methodological Answer : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) coupled with ESI-MS. Set detection at 254 nm for aromatic absorption. Calibrate with certified reference standards to quantify impurities (<0.5% threshold) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
